Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is a cyclic ester with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate can be synthesized from 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) and diethyl malonate . The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the cyclobutane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate has several scientific research applications:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of diethyl 3-ethylcyclobutane-1,1-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Diethyl cyclobutane-1,1-dicarboxylate
- Diethyl 3-methylcyclobutane-1,1-dicarboxylate
Comparison: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is unique due to the presence of an ethyl group at the 3-position of the cyclobutane ring, which can influence its chemical reactivity and physical properties compared to other similar compounds .
Properties
IUPAC Name |
diethyl 3-ethylcyclobutane-1,1-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDOSBGQQMXBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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